1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 786727-18-2
VCID: VC19041429
InChI: InChI=1S/C10H6ClIN2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6ClIN2O2
Molecular Weight: 348.52 g/mol

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid

CAS No.: 786727-18-2

Cat. No.: VC19041429

Molecular Formula: C10H6ClIN2O2

Molecular Weight: 348.52 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid - 786727-18-2

Specification

CAS No. 786727-18-2
Molecular Formula C10H6ClIN2O2
Molecular Weight 348.52 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6ClIN2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16)
Standard InChI Key ZCDGUBRILMNAQM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)I)Cl

Introduction

Structural and Physicochemical Properties

Molecular Structure and Substituent Effects

The pyrazole ring consists of two adjacent nitrogen atoms, with the iodine substituent at position 5 enhancing electrophilic reactivity. The 4-chlorophenyl group introduces steric and electronic effects, modulating the compound’s solubility and interaction capabilities. The carboxylic acid group at position 4 contributes to hydrogen-bonding potential, influencing its pharmacokinetic properties.

PropertyValueSource
Molecular FormulaC₁₀H₆ClIN₂O₂
Molecular Weight348.52 g/mol
IUPAC Name1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylic acid
Canonical SMILESC1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)I)Cl
InChI KeyZCDGUBRILMNAQM-UHFFFAOYSA-N

Stability and Reactivity

The iodine substituent renders the compound susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres. The carboxylic acid group enables participation in condensation reactions, while the pyrazole ring’s electron-deficient nature facilitates electrophilic substitution at position 5.

Synthesis Methods

Classical Synthesis Approaches

The synthesis typically involves two stages:

  • Pyrazole Core Formation: Cyclization of 4-chlorophenylhydrazine with a β-keto ester (e.g., ethyl 4-iodo-3-oxobutanoate) under acidic conditions (e.g., acetic acid in ethanol).

  • Functionalization: Hydrolysis of the ester intermediate to yield the carboxylic acid derivative using potassium hydroxide in aqueous media.

Stepwise Reaction Pathway

  • Cyclization:

    4-Chlorophenylhydrazine+Ethyl 4-iodo-3-oxobutanoateH+Ethyl 1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylate\text{4-Chlorophenylhydrazine} + \text{Ethyl 4-iodo-3-oxobutanoate} \xrightarrow{\text{H}^+} \text{Ethyl 1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylate}
  • Hydrolysis:

    Ethyl esterKOH/H2O1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{KOH/H}_2\text{O}} \text{1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid} + \text{Ethanol}

Industrial-Scale Optimization

Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) are employed to enhance yield and reduce environmental impact. Catalytic systems (e.g., Cu or Pd) may improve iodination selectivity, though steric hindrance from the 4-chlorophenyl group remains a challenge.

HazardPrecaution
PhotolabileStore in amber vials under N₂/Ar
IrritantWear PPE (gloves, goggles)
Aquatic ToxicityAvoid environmental release

Emergency Protocols

  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

  • Skin Contact: Wash with soap and water; seek medical attention if irritation persists .

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